molecular formula C4H4N4O3 B574342 Methyl oxo(1H-tetrazol-1-yl)acetate CAS No. 177980-13-1

Methyl oxo(1H-tetrazol-1-yl)acetate

Cat. No.: B574342
CAS No.: 177980-13-1
M. Wt: 156.101
InChI Key: ZBHRCSXKSJHARB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl oxo(1H-tetrazol-1-yl)acetate is a heterocyclic compound featuring a tetrazole ring substituted with an oxoacetate ester group. Tetrazoles are nitrogen-rich aromatic rings known for their metabolic stability and bioisosteric properties, often serving as carboxylic acid mimics in drug design . This compound is utilized as a key intermediate in synthesizing pharmaceuticals, particularly antibiotics and antihypertensive agents, due to its ability to enhance solubility and bioavailability .

Properties

CAS No.

177980-13-1

Molecular Formula

C4H4N4O3

Molecular Weight

156.101

IUPAC Name

methyl 2-oxo-2-(tetrazol-1-yl)acetate

InChI

InChI=1S/C4H4N4O3/c1-11-4(10)3(9)8-2-5-6-7-8/h2H,1H3

InChI Key

ZBHRCSXKSJHARB-UHFFFAOYSA-N

SMILES

COC(=O)C(=O)N1C=NN=N1

Synonyms

1H-Tetrazole-1-aceticacid,alpha-oxo-,methylester(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares Methyl oxo(1H-tetrazol-1-yl)acetate with structurally related compounds, focusing on substituents, physicochemical properties, and applications:

Compound Name CAS Number Molecular Formula Substituents Key Applications References
This compound Not Provided C₄H₅N₄O₃ Methyl ester, oxo group, tetrazole Pharmaceutical intermediate
Ethyl 2-(5-methyl-1H-tetrazol-1-yl)acetate 81548-02-9 C₆H₉N₄O₂ Ethyl ester, methyl-tetrazole Agrochemical intermediates
2-(1H-Tetrazol-1-yl)acetic acid 21732-17-2 C₃H₄N₄O₂ Free carboxylic acid, tetrazole Coordination chemistry, drug synthesis
Ethyl 1H-imidazole-1-acetate 17450-34-9 C₇H₁₀N₂O₂ Imidazole ring, ethyl ester Broad-spectrum pharmaceuticals
(5-Amino-1H-tetrazol-1-yl)acetic acid 21743-62-4 C₃H₅N₅O₂ Amino-tetrazole, carboxylic acid Antioxidant agents

Key Observations:

  • Ester vs. Acid Groups: The methyl/ethyl ester derivatives (e.g., this compound) exhibit higher lipophilicity compared to the carboxylic acid analogs (e.g., 2-(1H-Tetrazol-1-yl)acetic acid), which may enhance membrane permeability in drug delivery .
  • Heterocycle Replacement: Replacing tetrazole with imidazole (e.g., Ethyl 1H-imidazole-1-acetate) alters hydrogen-bonding capacity and aromaticity, shifting applications from antibiotics to agrochemicals .

Pharmacological and Chemical Performance

Antioxidant Activity
  • Amino-Tetrazole Analogs: (5-Amino-1H-tetrazol-1-yl)acetic acid shows moderate antioxidant activity, suggesting that amino groups may stabilize radical intermediates less effectively than hydrazide moieties .
Stability and Reactivity
  • This compound’s ester group confers hydrolytic sensitivity under acidic/basic conditions, whereas the ethyl ester in Ethyl 2-(5-methyl-1H-tetrazol-1-yl)acetate requires refrigeration (2–8°C) to prevent decomposition .
  • The free carboxylic acid in 2-(1H-Tetrazol-1-yl)acetic acid enhances coordination with metal ions, making it valuable in metallodrug design .

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